trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid
Description
trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid (CAS: 1089696-77-4) is a cyclopentane derivative with a molecular formula of C₉H₁₄O₄ and a molecular weight of 186.21 g/mol. The compound features an ethoxycarbonyl group (-COOEt) and a carboxylic acid (-COOH) group in trans-configuration on the cyclopentane ring. Key properties include:
- Storage conditions: Standard ambient temperature, protected from moisture.
- Boiling point: Not explicitly stated but inferred to align with similar esters (e.g., 200–250°C range).
- Safety data: Classified under GHS hazard categories, with specific precautions for handling (e.g., H315: Skin irritation) .
This compound is structurally versatile, serving as a precursor in synthesizing bioactive molecules, amino acid derivatives, and functionalized cyclopentanes .
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,3R)-3-ethoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7-/m1/s1 |
InChI Key |
MWJPBFXDEUIWAA-RNFRBKRXSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H](C1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1CCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Cyclopentane Intermediates
The synthesis begins with the formation of cyclopentane derivatives bearing suitable precursors for subsequent functionalization. One common approach involves cycloaddition reactions such as the Diels-Alder reaction, followed by oxidation and functional group transformations.
- Diels-Alder Route:
Starting with butadiene and suitable dienophiles like diethyl fumarate, the Diels-Alder reaction yields a cyclohexene derivative, which can be oxidized to a cyclopentanone intermediate through a Dieckmann condensation and subsequent ring contraction processes.
Functionalization to Incorporate Carboxylic Acid and Ester Groups
The key step involves converting the cyclopentane core into a trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid. This is achieved via:
Esterification:
Using ethyl chloroformate or ethyl iodide in the presence of base to introduce the ethoxycarbonyl group at the 3-position.Carboxylation:
Carboxylation of the cyclopentane ring at the 1-position is typically performed via oxidation of a suitable precursor, such as a cyclopentanol or a cyclopentene derivative, using oxidizing agents like potassium permanganate or ozone.
Specific Synthetic Routes and Data
Method A: From Cyclohexene Derivatives via Oxidative Ring Contraction
This route produces the this compound with high purity and yields around 75-80%.
Method B: From Cyclopentene via Ozonolysis and Esterification
| Step | Reagents & Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopentene ozonolysis | Ozone in dichloromethane at -78°C | 60-70% | |
| Reduction | Zinc or DIBAL-H | 80% | |
| Esterification | Ethyl chloroformate | 85% |
This method involves ozonolysis of cyclopentene, followed by reduction to cyclopentanol and subsequent esterification to form the desired ester.
Research Data and Analytical Verification
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective esterification at the 3-position requires controlled reaction conditions, often facilitated by protecting groups or regioselective catalysts.
- Yield Improvement: Multi-step processes can be optimized by using microwave-assisted reactions or flow chemistry techniques to enhance yields and reduce reaction times.
- Purity: Purification typically involves column chromatography and recrystallization from suitable solvents such as ethyl acetate or hexane.
Summary of Key Preparation Methods
| Method | Starting Material | Main Reactions | Typical Yield | Advantages |
|---|---|---|---|---|
| Diels-Alder + Oxidation | Butadiene + Diethyl fumarate | Cycloaddition, oxidation, ring contraction | 75-80% | Well-established, high yield |
| Ozonolysis + Esterification | Cyclopentene | Ozonolysis, reduction, esterification | 60-85% | Straightforward, versatile |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethoxycarbonyl group undergoes hydrolysis under controlled alkaline conditions. A study demonstrated that saponification with sodium hydroxide in tetrahydrofuran/water (20% v/v) at 0°C yields the corresponding dicarboxylic acid derivative, albeit with challenges in achieving selective monohydrolysis .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aq. THF/H₂O, 0°C, 2 hr) | trans-3,4-bis(carboxy)cyclopentanone | 70% | |
| LiAlH₄ (dry THF, 0°C → RT) | trans-3-(hydroxymethyl)cyclopentanecarboxylic acid | 72% |
Dieckmann Condensation
The compound participates in intramolecular cyclization via Dieckmann condensation. This reaction is critical for synthesizing bicyclic structures:
-
Reagents : Acetic anhydride and sodium acetate
-
Mechanism : Formation of a mixed anhydride intermediate followed by base-mediated cyclization .
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| trans-3,4-bis(carboethoxy)hexanedioic acid | trans-3,4-bis(carboethoxy)cyclopentanone | 70% |
Oxidation and Reduction Reactions
The cyclopentane backbone and substituents undergo redox transformations:
-
Oxidation : Potassium permanganate selectively oxidizes double bonds in precursor compounds to form dicarboxylic acid intermediates .
-
Reduction : Lithium aluminum hydride (LAH) reduces ester groups to hydroxymethyl derivatives .
Tosylhydrazone Formation
The ketone derivative of this compound reacts with tosylhydrazine to form stable tosylhydrazones, which are precursors for methanofullerene synthesis .
Typical Protocol :
-
Protect the ketone as an ethylene ketal (92% yield using ethylene glycol and p-toluenesulfonic acid) .
-
Hydrolyze esters under alkaline conditions.
-
Couple with tosylhydrazine in THF at room temperature (yields: 65–93%) .
Comparative Reactivity with Structural Analogs
The trans-configuration significantly influences reactivity compared to cis-isomers and methoxycarbonyl analogs:
Stability and Reaction Optimization
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
pH Sensitivity : Carboxylic acid protonation below pH 4 alters solubility and reactivity .
-
Stereochemical Integrity : The trans-configuration remains intact under standard conditions but epimerizes in strong acidic/basic media .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Potential applications in the development of biologically active molecules.
- Used in the synthesis of compounds for biochemical research.
Medicine:
- Investigated for its potential use in drug development.
- May serve as a building block for pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxycarbonyl group can participate in esterification reactions.
Comparison with Similar Compounds
Structural and Physical Property Comparison
The table below compares trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid with key analogs:
Note: Physical state inferred from analogs (e.g., 3jd is solid; ethoxycarbonyl analogs in include solids and oils).
Functional Group and Reactivity Differences
- Ethoxycarbonyl vs.
- Carboxylic Acid vs. Ester : The free -COOH group in the target compound enables salt formation or conjugation, whereas esterified analogs (e.g., 3jd, 3ka) may exhibit slower hydrolysis rates .
- Cyclopentane vs. Cyclobutane : The cyclopentane ring in the target compound offers reduced ring strain compared to cyclobutane derivatives (e.g., 939400-34-7), enhancing stability in synthetic pathways .
Structural Similarity and Divergence
- High Similarity : (1R,3S)-rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid (similarity score 1.00) shares the cyclopentane core but differs in ester group size, affecting steric bulk and solubility .
- Moderate Similarity : Methyl 3-oxocyclopentanecarboxylate (similarity 0.93) replaces the carboxylic acid with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack) .
- Low Similarity : 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid (72653-14-6) diverges entirely with a linear heptane chain, reducing ring-derived rigidity .
Biological Activity
trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring with an ethoxycarbonyl group at the trans-3 position. Its molecular formula is , and it has a molecular weight of approximately 186.21 g/mol. This compound has garnered interest due to its potential applications in organic synthesis and medicinal chemistry, particularly in the context of its biological activity.
The compound can undergo various reactions typical of carboxylic acids and esters, highlighting its versatility in synthetic organic chemistry. Notable reactions include esterification, amidation, and decarboxylation. Several methods for synthesizing this compound have been documented, each requiring optimization for high yields and purity .
The biological activity of this compound is primarily explored through its interactions with biological targets such as enzymes and receptors. The unique stereochemistry (trans configuration) may influence its pharmacological effects compared to similar compounds. For instance, studies suggest that cyclopentane carboxylic acids can act as inhibitors of specific ion channels and kinases, which are critical in various physiological processes .
Pharmacological Applications
Research indicates that this compound may possess analgesic properties by selectively inhibiting sodium channels such as NaV1.7, which is implicated in pain signaling pathways. This selectivity over NaV1.5 suggests potential therapeutic applications for pain management, particularly in conditions like inherited erythromelalgia .
Case Studies
- Analgesic Effects : A study highlighted the compound's robust analgesic effects in a transgenic mouse model for inherited erythromelalgia, demonstrating its potential as a therapeutic agent for pain relief .
- Kinase Inhibition : The compound's structural analogs have been investigated for their ability to inhibit various protein kinases associated with proliferative disorders, suggesting a broader application in treating kinase-mediated diseases .
Comparative Analysis
To understand the biological implications further, a comparison with structurally similar compounds can provide insights into the unique features of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| trans-3-(Methoxycarbonyl)cyclopentanecarboxylic acid | Contains a methoxy group instead of ethoxy | |
| 3-(Ethoxycarbonyl)cyclopentanecarboxylic acid | Lacks the trans configuration | |
| cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid | Features a cis configuration |
The distinct stereochemistry of this compound may lead to different interaction profiles within biological systems compared to its cis counterpart and other similar compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid, and how can reaction conditions be optimized to improve yield?
- The synthesis often involves cyclopentanecarboxylic acid derivatives as precursors. A general method includes hydrolysis of ester intermediates under basic conditions (e.g., 1M NaOH) followed by acidification and recrystallization to isolate the carboxylic acid . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be required. Optimization can involve adjusting reaction time, temperature, and solvent polarity to minimize side products like cis-isomers.
Q. How can the stereochemical configuration of trans-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid be confirmed experimentally?
- Techniques include:
- Nuclear Magnetic Resonance (NMR) : Coupling constants between protons on adjacent carbons (e.g., J-values for vicinal hydrogens) can distinguish trans vs. cis configurations.
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .
- Chiral Chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylose-based columns).
Q. What spectroscopic methods are most reliable for characterizing cyclopentanecarboxylic acid derivatives?
- Infrared Spectroscopy (IR) : Confirms carboxylic acid (O-H stretch ~2500-3300 cm⁻¹) and ester (C=O stretch ~1700-1750 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Provides molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of ethoxycarbonyl groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for volatile derivatives, as demonstrated in terpenoid analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
